molecular formula C20H26N2O B5849839 1-benzyl-4-(2-ethoxybenzyl)piperazine

1-benzyl-4-(2-ethoxybenzyl)piperazine

Cat. No.: B5849839
M. Wt: 310.4 g/mol
InChI Key: GOSJDVDWGXYJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(2-ethoxybenzyl)piperazine is a piperazine derivative characterized by two benzyl substituents on the piperazine ring, one of which includes an ethoxy group at the ortho position of the aromatic ring.

Properties

IUPAC Name

1-benzyl-4-[(2-ethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-2-23-20-11-7-6-10-19(20)17-22-14-12-21(13-15-22)16-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSJDVDWGXYJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(2-ethoxybenzyl)piperazine can be achieved through a multi-step process involving the following key steps:

    Formation of 1-benzylpiperazine: This step involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures.

    Introduction of the 2-ethoxybenzyl group: The next step involves the reaction of 1-benzylpiperazine with 2-ethoxybenzyl chloride. This reaction is also carried out in the presence of a base and an organic solvent to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(2-ethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The benzyl and ethoxybenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: New compounds with different functional groups replacing the benzyl or ethoxybenzyl groups.

Scientific Research Applications

1-benzyl-4-(2-ethoxybenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-ethoxybenzyl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of piperazine derivatives are highly dependent on substituent groups. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Properties/Activities References
1-Benzyl-4-(2-ethoxybenzyl)piperazine 2-ethoxybenzyl, benzyl Hypothesized to exhibit moderate lipophilicity and potential CNS activity due to ethoxy group
1-Benzyl-4-(4-chlorobenzoyl)piperazine 4-chlorobenzoyl, benzyl High crystallinity (mp 98–100°C); NMR-confirmed structure; moderate solubility in organic solvents
1-Benzyl-4-(3-hydroxy-3-phenylpentyl)piperazine 3-hydroxy-3-phenylpentyl, benzyl Cerebral vasodilation activity; quantitative structure-activity relationship (QSAR) models developed
1-(4-Chloro-benzenesulfonyl)-4-(2-ethoxybenzyl)piperazine 4-chloro-benzenesulfonyl, 2-ethoxybenzyl Oxalate salt form; molecular weight 484.95 g/mol; potential sulfonamide-based bioactivity
1-Benzyl-4-(2-hydroxy-3-benzyloxypropyl)piperazine 2-hydroxy-3-benzyloxypropyl, benzyl Immune regulant activity (81% ILS at 2.5 mg/kg); comparable to levamisole
p-MPPI 2'-methoxyphenyl, p-iodobenzamidoethyl 5-HT1A receptor antagonist (ID50 = 5 mg/kg for hypothermia); competitive binding in vivo

Physicochemical Properties

  • Lipophilicity : The ethoxy group in this compound likely enhances lipophilicity compared to hydroxyl- or sulfonyl-containing analogs (e.g., 1-(4-Chloro-benzenesulfonyl)-4-(2-ethoxybenzyl)piperazine) .
  • Solubility : Piperazine amides with aromatic substituents (e.g., 1g in ) exhibit moderate solubility in polar aprotic solvents (e.g., CDCl3), while sulfonamide derivatives may require salt formation for aqueous solubility .
  • Thermal Stability : Melting points vary widely; for example, 1-benzyl-4-(4-chlorobenzoyl)piperazine melts at 98–100°C, whereas bulkier substituents (e.g., 3-hydroxy-3-phenylpentyl) may lower crystallinity .

Q & A

Q. What computational approaches predict off-target interactions for this compound?

  • Methodological Answer :
  • Molecular dynamics simulations : Model interactions with non-target proteins (e.g., cytochrome P450 enzymes) .
  • Machine learning : Train models on chemical libraries to predict toxicity profiles .
  • Chemoproteomics : Use activity-based probes to map interactomes in complex biological matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.